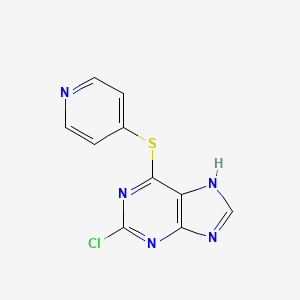

2-chloro-6-pyridin-4-ylsulfanyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

646510-53-4 |

|---|---|

Molecular Formula |

C10H6ClN5S |

Molecular Weight |

263.71 g/mol |

IUPAC Name |

2-chloro-6-pyridin-4-ylsulfanyl-7H-purine |

InChI |

InChI=1S/C10H6ClN5S/c11-10-15-8-7(13-5-14-8)9(16-10)17-6-1-3-12-4-2-6/h1-5H,(H,13,14,15,16) |

InChI Key |

JEDPZEUSSCRJBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SC2=NC(=NC3=C2NC=N3)Cl |

Origin of Product |

United States |

Molecular and Electronic Structure Studies of 2 Chloro 6 Pyridin 4 Ylsulfanyl 7h Purine

Computational Chemistry Approaches

Computational methods, particularly those rooted in quantum mechanics, are indispensable for characterizing the structural and electronic landscapes of complex heterocyclic molecules like 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine. These approaches allow for a detailed examination of properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of purine (B94841) analogs. ijcce.ac.irugm.ac.id For 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy structure by optimizing bond lengths, bond angles, and dihedral angles. ijcce.ac.irresearchgate.net

The key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ijcce.ac.irugm.ac.id A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir

Table 1: Predicted Electronic Properties of Substituted Purines from DFT Studies

| Property | Typical Calculated Value for Purine Analogs | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Represents the ability to donate an electron. |

| LUMO Energy | -1.5 to -2.5 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ~3.6 to 5.0 eV | Indicates chemical reactivity and stability. ijcce.ac.ir |

| Dipole Moment | 2.0 to 6.0 D | Measures the overall polarity of the molecule. |

Note: The values are representative examples based on DFT studies of various substituted purine and pyrimidine (B1678525) systems and are intended for illustrative purposes.

The conformational flexibility of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine is primarily dictated by the rotation around the single bonds connecting the purine core, the sulfur atom, and the pyridine (B92270) ring. The key dihedral angles are C6(purine)-S and S-C4(pyridine).

A conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to map the potential energy surface. This process identifies the most stable conformers (local and global energy minima) and the energy barriers between them. researchgate.net Such studies have shown that for similar multi-ring systems, planar geometries are often favored due to the stabilizing effects of π-electron delocalization. researchgate.net The presence of bulky substituents or steric hindrance can, however, lead to non-planar (twisted) conformations being more stable. For the title compound, a key consideration would be the steric interaction between the hydrogen atom at C5 of the purine and the pyridine ring.

Quantum chemical characterization provides a deep understanding of the molecule's electronic nature. nih.gov Beyond HOMO/LUMO energies, this includes analyzing the distribution and character of molecular orbitals to understand charge-transfer possibilities. For instance, time-dependent DFT (TD-DFT) calculations can predict the UV-visible absorption spectra, identifying the nature of electronic transitions (e.g., π-π* or n-π*). nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. ijcce.ac.ir For 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine, NBO analysis would quantify the electron density on each atom, revealing the electron-withdrawing effect of the chlorine atom and the delocalization of the sulfur lone pairs into the purine and pyridine rings.

Theoretical Investigations of Tautomerism and Aromaticity in Substituted Purines

Purine and its derivatives can exist in several tautomeric forms, which differ in the position of a proton. For 7H-purines and 9H-purines, the most common tautomeric equilibrium involves the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring.

The relative stability of these tautomers is highly sensitive to the nature and position of substituents, as well as the surrounding environment (gas phase vs. solvent). researchgate.net For unsubstituted purine, the N9H tautomer is generally more stable. However, substitution can alter this preference. The electron-withdrawing chloro group at the C2 position and the pyridinylsulfanyl group at the C6 position would influence the electron density across the purine system, thereby affecting the relative energies of the N7H and N9H tautomers. Computational studies are essential to determine the most stable tautomer for this specific compound.

Aromaticity is a key factor in the stability and reactivity of purines. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are calculated from optimized bond lengths to quantify the degree of π-electron delocalization in each ring of the purine system. This allows for an assessment of how substituents perturb the aromatic character of the five-membered imidazole ring and the six-membered pyrimidine ring.

Intermolecular Interactions and Solvation Effects (e.g., Solvatochromism Studies on Purine Dyes)

The potential for non-covalent interactions governs the compound's behavior in condensed phases and biological systems. The 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine molecule has several sites capable of forming intermolecular hydrogen bonds, including the purine ring nitrogens (N1, N3, N7, N9) and the pyridine nitrogen. acs.orgnih.gov Furthermore, the planar aromatic surfaces of the purine and pyridine rings can engage in π-π stacking interactions, which are crucial for molecular association in solution and the solid state. nih.gov Computational studies can model these interactions to determine the geometry and energy of dimers and larger aggregates. acs.org

Solvation effects can significantly alter the electronic properties and stability of a molecule. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct probe of these effects. nih.gov This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. nih.govmdpi.com By performing TD-DFT calculations in conjunction with a Polarizable Continuum Model (PCM), which simulates the solvent environment, it is possible to predict the solvatochromic shifts in the UV-Vis absorption spectrum. mdpi.com Studies on purine-derived dyes have shown that they can exhibit significant solvatochromism, making them useful as probes for solvent polarity. nih.gov

Table 2: Representative Solvatochromic Shifts for a Purine-Based Dye in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maximum λmax (nm) | Observed Shift |

|---|---|---|---|

| Dioxane | 2.2 | 580 | Reference |

| Acetone | 20.7 | 550 | Hypsochromic (Blue Shift) |

| Ethanol | 24.6 | 510 | Hypsochromic (Blue Shift) |

| Water | 80.1 | 480 | Hypsochromic (Blue Shift) |

Note: Data are hypothetical and based on typical negative solvatochromism observed for betaine (B1666868) dyes, illustrating the trend of increasing transition energy (decreasing wavelength) with increasing solvent polarity. nih.govmdpi.com

Structure Activity Relationship Sar Investigations of 2 Chloro 6 Pyridin 4 Ylsulfanyl 7h Purine Analogues

Systematic Structural Modifications and Their Influence on Biological Activities

The purine (B94841) scaffold is a privileged structure in medicinal chemistry, and its substitution pattern at the C2, C6, and N9 positions is known to significantly influence binding affinity and selectivity towards various biological targets. acs.org

The C2 position of the purine ring is a critical site for modification, and alterations at this position can have a profound impact on the biological activity of 2,6-disubstituted purine analogues. The chlorine atom in the parent compound, 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine, serves as a key synthetic handle but also plays a significant role in the molecule's electronic properties and interaction with target proteins.

Studies on related 2,6,9-trisubstituted purines have demonstrated that the nature of the C2 substituent dramatically influences cytotoxicity and inhibitory potential. For instance, replacing the chloro group with bulky substituents is often detrimental to activity. nih.gov 3D-QSAR models have revealed that large, sterically demanding groups at the C2 position are unfavorable for the cytotoxic activity of certain purine series against cancer cell lines. nih.govresearchgate.net This suggests that the binding pocket of the target protein in that region is likely constrained.

The table below summarizes the general impact of C2 substituents on the activity of related purine analogues.

| C2 Substituent | General Effect on Activity | Rationale |

| Chlorine | Often favorable for activity/cytotoxicity | Small size; favorable electronic properties. nih.gov |

| Bulky Groups (e.g., cyclohexyl) | Generally unfavorable | Steric hindrance in the binding pocket. nih.govresearchgate.net |

| Nitrogenated Fragments | Can be less active than chlorine | May introduce unfavorable steric or electronic properties compared to a simple chloro group. nih.gov |

| Amino Group | Variable | Can increase the number of hydrogen bond donors, but may not always lead to improved activity. |

The 6-position of the purine ring is another crucial point for structural modification. In the parent compound, this position is occupied by a pyridin-4-ylsulfanyl moiety. Thioether linkages at the C6 position have been shown to be superior to oxygen or nitrogen isosteres in some series of purine derivatives, leading to enhanced biological activity. nih.gov

The pyridin-4-ylsulfanyl side chain itself offers multiple avenues for modification:

Substitution on the Pyridine (B92270) Ring: Introducing substituents onto the pyridine ring can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the entire side chain. For example, adding electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, influencing its potential to act as a hydrogen bond acceptor.

Isomeric Position of the Pyridine Nitrogen: Moving the nitrogen atom from the 4-position to the 2- or 3-position would significantly alter the geometry of the side chain and its vector relative to the purine core. This would directly impact how the side chain fits into a binding pocket and which residues it can interact with.

Replacement of the Pyridine Ring: The pyridine ring can be replaced with other aromatic or heteroaromatic systems, such as phenyl, pyrimidine (B1678525), or imidazole (B134444) rings. Such modifications can explore different hydrophobic and hydrogen-bonding interactions. For instance, replacing the pyridine with a phenyl ring would remove the hydrogen bond accepting capability of the ring nitrogen.

In broader studies of 6-substituted purines, the nature of the group at this position is a key determinant of selectivity and potency. For example, in a series of purine derivatives developed as selective positive inotropes, the substitution of electron-withdrawing groups on a benzhydryl moiety attached via a thioether link at C6 increased potency. nih.gov This indicates that the electronic nature of the side chain is a critical parameter for optimization.

Alkylation of the purine ring nitrogen is a common strategy to improve cell permeability and modulate binding affinity. The imidazole portion of the purine ring offers two potential sites for alkylation: N7 and N9. The regioselectivity of this reaction is a significant aspect of the synthesis and the resulting biological activity.

Generally, direct alkylation of 2,6-disubstituted purines under basic conditions yields a mixture of N7 and N9 isomers, with the N9-alkylated product being the thermodynamically more stable and often the major product. nih.govresearchgate.net The N9 position is typically less sterically hindered, favoring its substitution. However, specific reaction conditions and the nature of the substituents on the purine ring can influence the N9/N7 ratio. researchgate.netnih.gov In some cases, bulky substituents at the C6 position can shield the N7 position, leading to highly regioselective N9 alkylation. nih.gov

The distinction between N7 and N9 isomers is critical, as they possess different three-dimensional shapes and electronic properties, leading to distinct biological activities. The N9 position is the site of glycosylation in naturally occurring nucleosides like adenosine (B11128) and guanosine (B1672433). Consequently, many synthetic inhibitors are designed as N9-substituted analogues to mimic these natural ligands.

Comparative studies have shown that the biological activity can differ significantly between N7 and N9 regioisomers. For instance, in a study of acyclic purine nucleoside analogues, a 2-aminopurin-6-thione derivative alkylated at the N7 position showed the highest cytostatic activity against murine leukemia cells when compared to its N9 counterpart. researchgate.net This underscores that while N9 substitution is more common, the N7 position should not be overlooked in SAR studies, as it can lead to compounds with potent and sometimes unique biological profiles. nih.gov The different spatial projection of the side chain from N7 versus N9 allows for the exploration of different interactions within a target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For purine analogues, 2D and 3D-QSAR studies have been instrumental in understanding the structural requirements for activity and in designing more potent molecules. nih.govmdpi.com

In a typical 3D-QSAR study involving 2,6,9-trisubstituted purine derivatives, the compounds are aligned, and molecular fields (steric and electrostatic) are calculated around them. These fields are then correlated with biological activity (e.g., IC50 values) using statistical methods like Partial Least Squares (PLS). The resulting models generate contour maps that visualize regions where specific properties are predicted to enhance or diminish activity.

For example, a 3D-QSAR study on a series of purine derivatives with anticancer activity revealed that steric properties had a greater contribution to cytotoxicity than electronic properties (70% vs. 30%). nih.govresearchgate.net The contour maps from this study indicated that bulky substituents at the C2 position of the purine ring were unfavorable for activity, appearing in a "yellow" contour region which signifies that steric bulk is detrimental. nih.gov In contrast, "green" contour regions might indicate areas where steric bulk is favorable. Similarly, electrostatic contour maps show regions where positive (blue) or negative (red) charge is preferred. Such models provide a rational basis for designing new analogues with improved potency by suggesting specific structural modifications. mdpi.com

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govacs.org

For purine-based inhibitors, a pharmacophore model can be generated based on a set of active compounds or from the crystal structure of a ligand bound to its target protein. frontiersin.org For instance, a pharmacophore model for a series of purine-based kinase inhibitors might include: nih.gov

A hydrogen bond acceptor feature corresponding to the N1 or N3 nitrogen of the purine ring.

A hydrogen bond donor feature from an N-H group on the purine or a substituent.

An aromatic ring feature for the purine core itself.

A hydrophobic feature corresponding to a part of the side chain at C6 or N9.

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of compounds to identify new potential hits that possess the required chemical features arranged in the correct spatial orientation. acs.org This approach accelerates the discovery of novel scaffolds that may have the desired biological activity. acs.org

Ligand Efficiency and Fragment-Based Design Considerations

In modern drug discovery, particularly in the optimization of lead compounds, metrics like Ligand Efficiency (LE) are increasingly important. Ligand Efficiency is a measure of the binding energy of a compound per non-hydrogen atom. It is a useful metric for assessing the quality of a chemical starting point and for guiding the optimization process. nih.govtaylorandfrancis.com

LE is calculated as: LE = - (ΔG / N) where ΔG is the free energy of binding and N is the number of non-hydrogen atoms.

Molecular and Cellular Mechanism of Action Studies

Molecular Docking and Dynamics Simulations for Target Interaction AnalysisNo molecular docking or dynamics simulation studies for 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine have been published. Therefore, there is no computational analysis available to predict its interaction with biological targets.

Binding Site Characterization

Based on crystallographic studies of closely related 2-chloro-6-substituted purines in complex with Helicobacter pylori PNP (HpPNP), the binding site for these inhibitors is well-defined within the enzyme's active site. nih.gov This binding pocket is typically occupied by the natural substrates of the enzyme, such as inosine (B1671953) and guanosine (B1672433).

The active site is a cavity formed by several key amino acid residues that interact directly with the purine (B94841) core and its substituents. While a crystal structure of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine with a target protein is not publicly available, the binding of a similar inhibitor, 6-benzylthio-2-chloropurine, to HpPNP provides significant insights. nih.gov The purine ring of the inhibitor is positioned in the base-binding site, which is a common feature for purine analog inhibitors of this enzyme.

The key features of the binding site accommodating the 2,6-substituted purine scaffold include:

A hydrophobic pocket: This region accommodates the substituent at the 6-position of the purine ring. In the case of 6-benzylthio-2-chloropurine, the benzyl (B1604629) group is situated in this pocket. For 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine, it is anticipated that the pyridin-4-ylsulfanyl moiety would occupy a similar space.

Hydrogen bonding surfaces: The purine core itself forms several hydrogen bonds with the surrounding amino acid residues and potentially a key water molecule within the active site.

The table below summarizes the key interacting residues in the binding site of HpPNP with a related 2,6-substituted purine inhibitor, which are likely to be relevant for 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine.

| Interacting Residue Type | Specific Residues (in HpPNP) | Potential Role in Binding |

| Hydrophobic Interaction | Residues forming the hydrophobic pocket | Accommodation of the pyridin-4-ylsulfanyl group |

| Hydrogen Bonding | Main chain and side chain atoms of various residues | Orientation and stabilization of the purine core |

| Phosphate (B84403) Binding Site | Residues near the active site entrance | Interaction with the phosphate group of the natural substrate |

Ligand-Target Complex Stability and Interactions

The stability of the complex formed between a 2,6-substituted purine inhibitor and its target protein, such as PNP, is determined by a combination of specific molecular interactions. These interactions collectively contribute to the binding affinity and the inhibitory potential of the compound.

Drawing from the structural data of related compounds, the following interactions are likely crucial for the stability of the 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine-target complex: nih.gov

Hydrogen Bonds: The purine ring system is a key contributor to hydrogen bonding. The nitrogen atoms of the purine can act as hydrogen bond acceptors, while the N7-H can act as a hydrogen bond donor. These interactions with the protein backbone or amino acid side chains are critical for anchoring the ligand in the correct orientation within the binding site.

Hydrophobic Interactions: The pyridin-4-ylsulfanyl group at the 6-position is expected to engage in significant hydrophobic and/or π-stacking interactions within the hydrophobic pocket of the active site. The nature of the pyridine (B92270) ring, being an aromatic heterocycle, allows for these favorable interactions with nonpolar amino acid residues.

The stability of the ligand-target complex can be quantitatively expressed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For a series of 2,6-substituted purines targeting HpPNP, inhibition constants have been reported to be in the micromolar range. nih.gov Specifically, 6-benzylthio-2-chloropurine exhibited a notable inhibitory effect, suggesting that the combination of a 2-chloro and a 6-thio-linked aromatic substituent is favorable for binding. nih.gov

The table below details the probable interactions contributing to the stability of the ligand-target complex for 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine.

| Interaction Type | Description | Contributing Moieties |

| Hydrogen Bonding | Formation of hydrogen bonds between the purine core and the protein's active site residues. | Purine ring nitrogens, N7-H group. |

| Hydrophobic Interactions | Non-polar interactions between the pyridinyl group and a hydrophobic pocket in the target. | Pyridin-4-ylsulfanyl group. |

| π-Stacking | Favorable stacking of the aromatic pyridine and purine rings with aromatic amino acid side chains. | Pyridine ring, Purine ring. |

| Van der Waals Forces | General non-specific attractive forces between the ligand and the protein. | Entire molecule, including the chloro substituent. |

Preclinical Biological Activities and Exploratory Applications in Research

In Vitro Biological Evaluation in Cell-Based Assays (Excluding Human Clinical Trials)

In vitro studies on purine (B94841) derivatives sharing the core structure of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine have demonstrated a wide range of biological effects in cell-based models. These assays are crucial for the initial screening and mechanistic understanding of new chemical entities.

Anticancer Activity in Diverse Cancer Cell Lines

The purine scaffold is a well-established pharmacophore in anticancer drug discovery, with numerous derivatives exhibiting potent antiproliferative and cytotoxic effects. Research on thiosubstituted purines, which are structurally related to the subject compound, has identified significant activity against various cancer cell lines.

One study synthesized a series of new thiopurines and evaluated their anticancer activity against glioblastoma (SNB-19), melanoma (C-32), and human ductal breast epithelial tumor (T47D) cell lines. Among the tested compounds, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine , which shares the 2-chloro-6-thio-purine core, emerged as the most potent agent against the SBN-19 and C-32 cell lines, with activity comparable to the chemotherapy drug cisplatin (B142131).

Similarly, another investigation focused on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives. These compounds were assessed for their antiproliferative effects on four human cancer cell lines: lung (A549), gastric (MGC803), prostate (PC-3), and esophageal (TE-1). One derivative demonstrated potent activity against the A549 lung cancer cell line with an IC₅₀ value of 2.80 μM, while showing good selectivity between cancer and normal gastric epithelial cells (GES-1). This compound was also found to inhibit colony formation and migration of A549 cells and induce apoptosis. The structural combination of a purine nucleus with various side chains has been shown to be effective in targeting cancer cells.

Table 1: Anticancer Activity of Structurally Related Thiopurine Analogs

| Compound Name | Cancer Cell Line | Activity Metric (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Glioblastoma (SNB-19) | 5.00 µg/mL | |

| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Melanoma (C-32) | 7.58 µg/mL |

Antimicrobial and Antifungal Efficacy

The therapeutic potential of purine and pyridine (B92270) derivatives extends to infectious diseases. While specific data for 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine is not extensively documented, related compounds have been evaluated for their efficacy against various pathogens.

A study involving the synthesis of novel 6-substituted purine derivatives screened the compounds for antifungal activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis using the disc diffusion method. The results indicated that some of the synthesized purines exhibited promising antifungal properties. Furthermore, the broader class of pyridine-containing compounds has been widely investigated for antimicrobial activities, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. These findings suggest that hybrid molecules incorporating both purine and pyridine moieties may possess significant antimicrobial potential.

Antiviral Potential

Purine analogs, which mimic endogenous nucleosides, are a cornerstone of antiviral therapy. They often act by interfering with viral nucleic acid replication. The general class of purine and pyrimidine (B1678525) derivatives has been extensively studied for activity against a range of viruses. For instance, conjugates of purine with other chemical moieties have demonstrated high in vitro antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to standard therapies like acyclovir. Although direct antiviral screening results for 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine are not available, its core structure is representative of a class of molecules with established antiviral potential.

Anti-inflammatory and Antioxidant Properties

Research into purine derivatives has also uncovered potential anti-inflammatory effects. A study on a series of 7-substituted purine-2,6-diones demonstrated that a majority of the tested compounds exhibited significant analgesic and anti-inflammatory activity in animal models. The mechanism for these effects was suggested to be linked to the inhibition of phosphodiesterase (PDE), particularly PDE4B. However, the same study noted that the tested purine compounds did not show significant antioxidant properties in the FRAP (ferric reducing ability of plasma) assay. Additionally, various pyridine derivatives have been reported to possess anti-inflammatory activities, further supporting the potential of the subject compound in this area.

Other Specific Bioactivities (e.g., Antitubercular, Hsp90 inhibition)

Beyond broad-spectrum activities, purine derivatives have been investigated for highly specific molecular targets, leading to potent and selective bioactivities.

Antitubercular Activity: Several studies have highlighted the potent antimycobacterial activity of 2,6-disubstituted purine analogs. A phenotypic screening of a purine library against Mycobacterium tuberculosis (Mtb) identified compounds with moderate to good inhibitory activity. Subsequent research led to the development of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of powerful antitubercular agents. These compounds showed strong in vitro activity against the Mtb H37Rv strain (MIC of 1 μM) and various clinically isolated drug-resistant strains, with limited toxicity to mammalian cells. Mechanistic studies revealed that these purines act by inhibiting DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme in the mycobacterial cell wall biosynthesis pathway.

Table 2: Antitubercular Activity of Related Purine Analogs

| Compound Class | Target Organism | Mechanism of Action | MIC | Reference |

|---|---|---|---|---|

| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Mycobacterium tuberculosis H37Rv | DprE1 Inhibition | 1 µM |

Hsp90 Inhibition: The purine scaffold is a key structural motif for inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Purine-scaffold inhibitors are designed to bind to the N-terminal ATP pocket of Hsp90, competing with the natural substrate. This inhibition triggers the degradation of oncogenic proteins, leading to cell cycle arrest and apoptosis. The anticancer effects of many purine derivatives are, at least in part, attributed to their Hsp90 inhibitory activity.

In Vivo Efficacy Studies in Animal Models (Non-Human)

While in vitro assays provide initial evidence of biological activity, in vivo studies in animal models are essential to evaluate efficacy and physiological effects. Data on the specific compound 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine is limited, but studies on related purine analogs provide valuable preclinical data.

In an investigation of 7-substituted purine-2,6-diones, compounds were evaluated in several in vivo models in rodents to confirm their analgesic and anti-inflammatory properties. The study utilized the writhing syndrome test, the formalin test, the carrageenan-induced edema model, and the zymosan-induced peritonitis model. The results confirmed that several of the purine derivatives had significant activity in these non-human models, validating the in vitro findings.

Exploration as Probe Molecules for Biological Targets

There is currently no specific, publicly available research that details the use of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine as a chemical probe. The development of a chemical probe involves rigorous characterization, including demonstrating potent and selective engagement with its intended biological target in cellular or in vivo models. Such studies for this particular compound have not been reported in the literature reviewed.

Advanced Analytical Methodologies for Research on 2 Chloro 6 Pyridin 4 Ylsulfanyl 7h Purine

Chromatographic and Spectroscopic Techniques for Purity and Reaction Monitoring (e.g., HPLC, NMR, IR, HRMS)

The synthesis of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine requires rigorous analytical oversight to monitor the reaction progress and confirm the identity, purity, and stability of the final product. A combination of chromatographic and spectroscopic methods is indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the compound. By employing a C18 stationary phase and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, one can separate the target compound from starting materials, byproducts, and impurities. The retention time provides a qualitative measure of identity, while the peak area, detected by a UV detector, allows for quantitative assessment of purity. For thiopurine derivatives, HPLC methods are crucial for routine analysis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation.

¹H NMR spectroscopy reveals the chemical environment of all protons in the molecule. For 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine, characteristic signals would be expected for the purine (B94841) C8-H proton, the N7-H (or N9-H) proton, and the distinct aromatic protons of the pyridinyl ring.

¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the key carbons of the purine core and the pyridinylthio substituent.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include N-H stretching for the purine ring, C=N and C=C stretching within the aromatic rings, and C-S stretching for the thioether linkage.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecule, which is used to confirm its elemental composition. Techniques like electrospray ionization (ESI) are typically used. The measured monoisotopic mass must match the calculated theoretical mass to within a few parts per million (ppm) to definitively confirm the molecular formula.

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to purine and pyridine (B92270) protons; a broad signal for the N-H proton. |

| ¹³C NMR | Chemical Shift (δ) | Distinct signals for each carbon atom in the purine and pyridine rings. |

| IR | Wavenumber (cm⁻¹) | N-H stretching (approx. 3100-3400), C=N/C=C stretching (approx. 1500-1650), C-S stretching (approx. 600-800). |

| HRMS (ESI) | m/z | [M+H]⁺ ion corresponding to the exact calculated mass of C₁₀H₇ClN₅S. |

Advanced Spectroscopic Techniques for Molecular Characterization (e.g., UV-Vis Spectroscopy in Solvatochromism Studies)

Beyond basic structural confirmation, advanced spectroscopic techniques probe the electronic properties of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. Substituted purines typically exhibit strong absorption bands in the UV region (220-300 nm) due to π-π* and n-π* transitions within the aromatic purine system. researchgate.net The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the nature and position of substituents.

Solvatochromism Studies involve measuring the UV-Vis absorption spectrum of the compound in a range of solvents with varying polarities. nih.gov The shifting of the absorption maximum (λmax) in response to solvent polarity provides insight into the difference in dipole moment between the electronic ground state and the excited state. A significant shift indicates a substantial change in charge distribution upon photoexcitation. For purine analogs containing polar groups, such as the pyridinyl moiety, solvatochromic effects can be pronounced. nih.gov This analysis is valuable for understanding the intramolecular charge-transfer characteristics of the molecule, which can be relevant to its interactions with biological targets. nih.gov

| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) |

|---|---|---|

| Dichloromethane | 40.7 | 486 |

| Acetone | 42.2 | 476 |

| Acetonitrile | 45.6 | 468 |

| Ethanol | 51.9 | 452 |

| Methanol | 55.4 | 444 |

| Water | 63.1 | 432 |

Cell-Based Assays for Biological Activity Profiling (e.g., MTT Assay, Flow Cytometry for Apoptosis)

To determine the biological effects of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine at the cellular level, a suite of cell-based assays is employed. These assays are critical for profiling its cytotoxic and cytostatic potential and for elucidating its mechanism of cell death induction.

MTT Assay is a colorimetric assay used to assess cell viability and metabolic activity. It is frequently used to determine the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines. Cells are treated with serial dilutions of the compound, and the concentration that inhibits cell growth by 50% (IC₅₀) is calculated. This provides a quantitative measure of the compound's potency. Studies on various 2,6-substituted purine analogs have demonstrated a wide range of cytotoxic activities against different tumor cell lines.

Flow Cytometry for Apoptosis Analysis is used to determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. A common method involves dual staining with Annexin V and a viability dye like Propidium Iodide (PI).

Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

This dual-staining allows for the differentiation of cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). This detailed analysis confirms whether the compound acts as an inducer of apoptosis, a hallmark of many anticancer agents.

| Treatment | Concentration (µM) | % Apoptotic Cells (Sub-G1) |

|---|---|---|

| Control (DMSO) | - | 5% |

| Compound 13 (analog) | 10 | 22% |

| 25 | 51% | |

| 50 | 78% |

Biophysical Methods for Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding how 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine interacts with its putative biological target (e.g., a protein kinase or other enzyme) is crucial for mechanism-of-action studies and drug development. Biophysical methods provide direct, quantitative data on these binding events.

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. affiniteinstruments.comyoutube.com In a typical experiment, the target protein is immobilized on a sensor chip surface. A solution containing 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand changes the refractive index at the surface, which is detected as a change in the SPR signal. youtube.com This allows for the determination of:

Association rate constant (kₐ or kₒₙ) : The rate at which the compound binds to the target.

Dissociation rate constant (kₔ or kₒբբ) : The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₔ) : A measure of binding affinity, calculated as kₔ/kₐ.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. springernature.commalvernpanalytical.com In an ITC experiment, a solution of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine is titrated into a sample cell containing the target protein. Each injection triggers a small heat change until the protein becomes saturated. By analyzing the resulting data, ITC provides a complete thermodynamic profile of the interaction in a single experiment, including: springernature.com

Binding Affinity (Kₐ or Kₔ)

Stoichiometry of binding (n)

Enthalpy change (ΔH)

Entropy change (ΔS)

This thermodynamic signature provides deep insights into the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions). nih.gov

| Technique | Kinetic Parameters | Thermodynamic Parameters |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₔ (off-rate) | Kₔ (affinity) |

| Isothermal Titration Calorimetry (ITC) | N/A | Kₔ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) |

Future Research Directions and Academic Significance

Investigation of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 2,6-disubstituted purines typically begins with commercially available, cost-effective starting materials like 2,6-dichloropurine (B15474). The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for sequential nucleophilic aromatic substitution (SNAr) reactions. It is anticipated that 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine could be synthesized by reacting 2,6-dichloropurine with pyridine-4-thiol (B7777008) in the presence of a suitable base.

Future research in this area should focus on optimizing this route and exploring novel, more sustainable methodologies. Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): To dramatically reduce reaction times and potentially improve yields compared to conventional heating.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could enhance safety, scalability, and product consistency, which are critical for producing chemical libraries for screening.

Green Chemistry Principles: Investigating the use of eco-friendly solvents (e.g., ionic liquids, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran) and reducing the reliance on hazardous reagents would align the synthesis with modern sustainability goals.

Enzymatic Synthesis: While more established for nucleoside analogues, exploring enzymatic or chemo-enzymatic routes could offer unparalleled regio- and stereoselectivity under mild conditions, representing a frontier in heterocyclic synthesis. mdpi.com

Deeper Elucidation of Molecular Recognition and Binding Specificity

The academic value of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine lies in its potential to interact with biological targets, most notably protein kinases. The purine (B94841) core acts as a scaffold that mimics the adenine (B156593) portion of ATP, enabling it to bind within the highly conserved ATP-binding pocket of these enzymes. researchgate.netresearchgate.net Future research must aim to precisely define these interactions.

A primary research objective would be to conduct co-crystallization studies of the compound with a panel of relevant protein kinases. X-ray crystallography would provide atomic-level insights into its binding mode. It is hypothesized that the purine's N7 and N1 atoms would form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the molecule. nih.gov The substituents at the C2 and C6 positions are then projected into distinct sub-pockets, where they determine binding affinity and selectivity. acs.org

Specifically, studies should elucidate:

The role of the C2-chloro group, which may engage in halogen bonding or occupy a small hydrophobic pocket.

The interactions of the 6-pyridin-4-ylsulfanyl moiety. The thioether link provides rotational flexibility, while the pyridine (B92270) ring can act as a hydrogen bond acceptor or participate in π-stacking or hydrophobic interactions. nih.govrsc.org

Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed to quantify the binding affinity (KD) and thermodynamic profile (enthalpy and entropy) of these interactions, providing a complete picture of molecular recognition.

Exploration of Structure-Kinetic Relationships

Beyond simple binding affinity (a thermodynamic parameter), the kinetic parameters of a drug-target interaction—specifically the association (kon) and dissociation (koff) rates—are increasingly recognized as critical determinants of therapeutic efficacy. The ratio of these rates defines the drug-target residence time. A longer residence time can lead to a more durable pharmacological effect in vivo.

Future research into Structure-Kinetic Relationships (SKR) for this compound would be a significant step forward. This would involve synthesizing a focused library of analogues with subtle structural modifications and measuring their kinetic profiles against a specific target.

Table 1: Hypothetical Structure-Kinetic Relationship Study This table is illustrative and does not represent experimental data.

| Compound ID | Modification (at C6-pyridine ring) | kon (104 M-1s-1) | koff (10-4 s-1) | Residence Time (1/koff) (min) |

|---|---|---|---|---|

| Parent-01 | Unsubstituted | 5.2 | 10.5 | 15.9 |

| Analog-02 | 2-methyl | 4.8 | 8.1 | 20.6 |

| Analog-03 | 3-fluoro | 6.1 | 3.2 | 52.1 |

| Analog-04 | 4-methoxy | 5.5 | 12.0 | 13.9 |

Such studies would provide invaluable data on how specific structural changes influence the stability of the drug-target complex, guiding the design of compounds with optimized kinetic profiles for sustained biological activity.

Design and Synthesis of Advanced Purine Analogues with Enhanced Selectivity or Multi-Target Activity

Building on initial screening and structural biology data, a key research direction would be the rational design and synthesis of next-generation analogues. The 2,6-disubstituted purine scaffold is highly tractable for chemical modification. redalyc.org

Future work would systematically explore the structure-activity relationships (SAR) by modifying three key positions:

C2 Position: The chloro group can be replaced with other small substituents (e.g., fluoro, methyl, cyano) or with hydrogen bond donors/acceptors (e.g., amino, methoxy (B1213986) groups) to probe interactions in the corresponding pocket.

C6 Position: The pyridin-4-ylsulfanyl moiety offers extensive opportunities for modification. This includes altering the substitution pattern on the pyridine ring, replacing the pyridine with other heterocycles (e.g., pyrimidine (B1678525), pyrazole), or changing the thioether linker to an ether, amine, or direct carbon-carbon bond to alter geometry and flexibility. acs.orgmdpi.com

N9 Position: While the parent is a 7H-purine, alkylation at the N9 position is common in many purine-based inhibitors. Introducing small alkyl or functionalized groups at this position can modulate solubility and probe for additional interactions with the solvent-exposed region of the target's binding site.

The goal of these efforts would be twofold: either to achieve exquisite selectivity for a single biological target, thereby minimizing off-target effects, or to deliberately design compounds with a specific polypharmacology profile to engage multiple disease-relevant targets simultaneously. nih.gov

Development of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine as a Research Tool for Specific Biological Pathways

Should 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine or one of its optimized analogues prove to be a potent and highly selective inhibitor of a particular enzyme (e.g., a specific cyclin-dependent kinase or a signaling kinase), it could be developed into a valuable chemical probe. gu.se Chemical probes are indispensable tools in chemical biology for dissecting complex cellular processes.

As a research tool, the compound could be used to:

Target Validation: Confirm that the inhibition of a specific enzyme produces a desired cellular phenotype, thus validating it as a therapeutic target.

Pathway Elucidation: Interrogate the role of the target enzyme within broader signaling networks by observing the downstream consequences of its inhibition. nih.gov

Phenotypic Screening: Serve as a reference compound in cell-based assays to identify other molecules that operate through similar or different mechanisms.

To be a high-quality chemical probe, the compound would need to demonstrate not only potency and selectivity but also sufficient cell permeability and stability.

Contribution to the Broader Understanding of Heterocyclic Chemistry and Drug Discovery (Pre-Clinical Focus)

The systematic investigation of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine and its derivatives makes a significant contribution to chemistry and preclinical science, irrespective of its ultimate therapeutic success. nih.gov

In Heterocyclic Chemistry: This research expands the known chemical space and reaction methodologies for the purine core, providing valuable data for synthetic and physical organic chemists. rsc.org

In Medicinal Chemistry: Each compound synthesized and tested adds a crucial data point to the collective knowledge of structure-activity relationships for this important class of molecules. This information helps refine computational models and informs the design of future inhibitors for related targets. researchgate.net

In Drug Discovery: The journey of characterizing a novel chemical scaffold—from synthesis and initial screening to structural biology and cellular testing—provides a rich case study that advances the fundamental principles of drug discovery. It helps illuminate the complex interplay between chemical structure, molecular interactions, and biological function that is central to developing new medicines. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C6 position of a purine scaffold. For example, replacing a chloro group with a pyridin-4-ylsulfanyl moiety requires controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions. Catalysts like triethylamine or DMAP can enhance reactivity. Reaction efficiency is optimized by monitoring intermediates via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of pyridin-4-thiol to ensure complete substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product .

Q. Which spectroscopic techniques are critical for structural confirmation of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., pyridinyl protons at δ 7.2–8.5 ppm) and confirm substitution patterns.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 280.02 for CHClNS) validate molecular weight.

- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., π-stacking in purine derivatives, as seen in related compounds ).

- FT-IR : Confirms functional groups (e.g., C-Cl stretch at ~750 cm, C-S at ~600 cm) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine to kinase targets?

- Methodological Answer :

Molecular docking (e.g., AutoDock Vina) uses the compound’s SMILES string (

ClC1=NC=NC2=C1N=C(N2)S-c3ccncc3) to model interactions with ATP-binding pockets. Key steps:

- Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and remove co-crystallized ligands.

- Ligand Parameterization : Assign partial charges (e.g., AM1-BCC) and optimize geometry (DFT/B3LYP).

- Docking Simulations : Score binding poses using force fields (e.g., MM-GBSA). Validate predictions with in vitro kinase assays .

Q. What strategies resolve contradictions in reported solubility and stability data for 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or impurities. Systematic approaches include:

Q. How do steric and electronic effects of the pyridin-4-ylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The pyridinylthio group acts as a directing/blocking group. Key considerations:

- Steric Effects : Bulky substituents hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use smaller ligands (e.g., XPhos) to enhance efficiency.

- Electronic Effects : The electron-withdrawing pyridinyl group activates C2-Cl for nucleophilic aromatic substitution.

- Case Study : Compare reactivity with 2-chloro-8-(methylthio)-7H-purine (similar steric profile ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.